molecular formula C10H16N4O2S B2742181 N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide CAS No. 926196-79-4

N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide

Cat. No. B2742181
CAS RN: 926196-79-4
M. Wt: 256.32
InChI Key: RYYWCZJCUNZWCF-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide is a biochemical used for proteomics research . It has a molecular formula of C10H16N4O2S and a molecular weight of 256.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O2S/c11-13-10-6-5-9 (7-12-10)17 (15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,11H2, (H,12,13) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

  • A series of sulfonamides, including derivatives related to N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide, have been investigated for their potent inhibition of carbonic anhydrases (CAs), crucial enzymes involved in physiological processes like pH regulation and CO₂ transport. These compounds exhibit nanomolar inhibitory activity against different CA isoforms, highlighting their potential in developing new therapeutic agents targeting diseases associated with dysregulated CA activity (Güzel et al., 2009).

Antiglaucoma Effects

  • Research has shown that certain sulfonamide derivatives, which could include structures similar to this compound, are effective in lowering intraocular pressure (IOP) in glaucoma models. These findings underscore the therapeutic potential of sulfonamide-based compounds in treating ocular hypertension and glaucoma, offering a foundation for further development of topically applied antiglaucoma medications (Scozzafava et al., 1999).

Anticancer Applications

  • Sulfonamides, related to this compound, have been identified as potent inhibitors of tumor growth. These compounds have demonstrated significant in vitro and in vivo antitumor activity across various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, suggesting their utility as novel anticancer agents (Supuran et al., 2001).

Antimicrobial Activity

  • Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds, which include analogs of this compound, possess high antibacterial activities, making them promising candidates for the development of new antibacterial agents (Azab et al., 2013).

Antiviral and Radiosensitizing Properties

  • Research into sulfonamide derivatives has also explored their antiviral and radiosensitizing effects. These compounds have been shown to enhance the efficacy of radiation therapy in cancer treatment, indicating their potential use as adjuvants in cancer therapy to improve treatment outcomes (Ghorab et al., 2015).

Safety and Hazards

The safety information for N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c11-13-10-6-5-9(7-12-10)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYWCZJCUNZWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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